molecular formula C17H14N2O2 B2947395 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 337340-56-4

2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2947395
CAS No.: 337340-56-4
M. Wt: 278.311
InChI Key: TYTWQBMXXHOMOR-UHFFFAOYSA-N
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Description

2-(1-{[(Pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound featuring a bicyclic indene-dione core (1H-indene-1,3-dione) functionalized with a pyridin-4-ylmethyl group via an aminoethylidene linker. The pyridine ring introduces hydrogen-bonding and π-stacking capabilities, while the indene-dione core contributes to planar rigidity, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(19-10-12-6-8-18-9-7-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNQJGMJRHRBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of indene-1,3-dione with pyridin-4-ylmethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Core Modifications

  • 2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione (–10): Replaces the pyridinylmethylamino group with a bromo-hydroxybenzylidene substituent. The bromine atom enhances electrophilicity, while the phenolic hydroxyl enables intermolecular hydrogen bonding (O–H···O), stabilizing crystal packing in a monoclinic lattice (space group P21/c) .
  • (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): Substitutes the indene-dione core with a mono-ketone indenone system and adds methoxy groups at positions 5 and 4. The methoxy groups increase electron density, altering π–π interactions and hydrogen-bonding patterns in the crystal lattice (P21/c, a = 10.7572 Å, β = 123.394°) .

Side-Chain Variations

  • 2-({[2-(Piperazin-1-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione (): Replaces the pyridinylmethyl group with a piperazinyl-ethyl chain.
  • 2-(1-{[(2,4-Difluorophenyl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione (): Substitutes the pyridine ring with a 2,4-difluorophenyl group. Fluorine atoms enhance lipophilicity and metabolic stability, which may influence pharmacokinetics .

Crystallographic and Physicochemical Properties

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Refinement R1 Value
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione Monoclinic P21/c a = 13.8820, b = 3.8695, c = 24.0068, β = 102.483 O–H···O (2.68 Å) 0.021
(E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one Monoclinic P21/c a = 10.7572, b = 8.6057, c = 17.2961, β = 123.394 C–H···O and π–π stacking 0.038

Key Observations :

  • Pyridine-containing analogues exhibit stronger π–π interactions due to aromatic stacking.
  • Bulky substituents (e.g., bromine) increase molecular weight and reduce solubility.

Biological Activity

The compound 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione , with the molecular formula C17H14N2O2C_{17}H_{14}N_{2}O_{2}, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate aldehydes with amines under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC₁₇H₁₄N₂O₂
Molar Mass278.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Biological Activity

The biological activity of This compound has been investigated in various studies, highlighting its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with similar structural motifs have been reported to inhibit tubulin polymerization and show cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the indene ring enhances these activities.

Case Study: Tubulin Polymerization Inhibition

A study demonstrated that certain derivatives inhibited tubulin polymerization with IC50 values ranging from 0.95 μM to 1.5 μM. These findings suggest that the structural modifications on the indene core can significantly impact biological activity .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown promise as a tyrosinase inhibitor, which is crucial for melanin production.

Table 2: Tyrosinase Inhibition Data

Compound% Inhibition at 50 µMIC50 (µM)
3d74.33 ± 1.253.55 ± 1.31
3e8.55 ± 2.36>100

These results indicate that compounds derived from indene structures can serve as effective inhibitors for tyrosinase, potentially leading to applications in skin depigmentation therapies .

Antimicrobial Activity

The antimicrobial properties of This compound have also been explored. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against various pathogens.

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The presence of the pyridine moiety allows for strong interactions with enzyme active sites through hydrogen bonding and π-π stacking interactions.
  • Covalent Bond Formation : The compound may form covalent bonds with amino acid residues at the active sites of enzymes, leading to inhibition .

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